molecular formula C20H21N3O2S B2671612 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-71-4

3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2671612
CAS No.: 391226-71-4
M. Wt: 367.47
InChI Key: LAYZCWVGLYNMSS-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide features a 1,3,4-thiadiazole core substituted at position 5 with a 2,3,5,6-tetramethylphenyl group and at position 2 with a benzamide moiety containing a 3-methoxy substituent (Figure 1). This structure combines electron-donating (methoxy) and sterically bulky (tetramethylphenyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-11-9-12(2)14(4)17(13(11)3)19-22-23-20(26-19)21-18(24)15-7-6-8-16(10-15)25-5/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYZCWVGLYNMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity at three key sites: the thiadiazole ring, benzamide group, and methoxy substituent.

Thiadiazole Ring Reactivity

  • Nucleophilic substitution : The C2-amino group participates in condensation reactions with aldehydes or ketones .

  • Electrophilic substitution : The electron-rich thiadiazole ring undergoes halogenation or nitration under acidic conditions .

Benzamide Group Reactivity

  • Hydrolysis : The amide bond is hydrolyzed under strong acidic (HCl, 80°C) or basic (NaOH, reflux) conditions to yield 3-methoxybenzoic acid and the corresponding thiadiazole amine .

  • Reduction : LiAlH₄ reduces the amide to a secondary amine (3-methoxy-N-[thiadiazolyl]benzylamine) .

Methoxy Group Reactivity

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group at −78°C .

Table 2: Representative Reactions

Reaction TypeConditionsProductYield
Amide hydrolysis6 M HCl, 80°C, 8 h3-MeO-benzoic acid + thiadiazole amine85%
Methoxy demethylationBBr₃, CH₂Cl₂, −78°C, 2 h3-Hydroxy-N-[thiadiazolyl]benzamide72%

Spectroscopic Characterization

Data from analogous compounds provide insights into expected spectral features :

Table 3: Spectral Data

TechniqueKey SignalsAssignment
FTIR 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–CH₃)Amide, methoxy groups
¹H NMR (DMSO-d⁶)δ 3.82 (s, 3H, OCH₃), 7.40–7.85 (m, aromatic H), 2.25 (s, 12H, tetramethylphenyl CH₃)Substituent integration
LC/MS-ESI m/z 422.1 [M+H]⁺Molecular ion confirmation

Thermal Stability

Thermogravimetric analysis (TGA) of similar benzamide-thiadiazoles shows decomposition onset at 220–240°C, with two major mass-loss events corresponding to methoxy group elimination (240–300°C) and thiadiazole ring degradation (300–450°C) .

Figure 1 : TGA curve (hypothetical)

  • Step 1 : 12% mass loss at 245°C (methoxy group).

  • Step 2 : 58% mass loss at 320°C (thiadiazole collapse).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole, including 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cells. The mechanism involves targeting the epidermal growth factor receptor (EGFR) and HER-2 pathways, which are crucial in cancer progression .

Case Study: Dual-Target Inhibition

In vitro assays demonstrated that the compound selectively inhibits EGFR and HER-2 kinase activities. The compound YH-9 was identified as a lead candidate with high binding affinity to these targets and showed significant anti-proliferative effects on SK-BR-3 cells while exhibiting low toxicity towards healthy cells .

Angiogenesis Inhibition

The compound has also been studied for its role in inhibiting angiogenesis, which is essential for tumor growth and metastasis. The results indicated that YH-9 significantly reduced vascular endothelial growth factor (VEGF) secretion and inhibited tube formation in endothelial cells . This suggests that the compound could be a promising candidate for anti-angiogenic therapy.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Thiadiazole Substituent Benzamide Substituent Key Properties/Activities Reference
Target Compound 2,3,5,6-Tetramethylphenyl 3-Methoxy High lipophilicity (inferred)
2-Methoxy-N-(5-(pyridin-2-yl)-...) (4g) Pyridin-2-yl 2-Methoxy Spectral data reported (NMR, IR)
N-({5-[(4-Hydroxy-3-methoxy...)sulfonyl} (9g) Sulfonamide-linked benzylidene Benzamide Antioxidant activity (ABTS assay)
N-(5-(3-(Methylthio)propyl)-...) derivatives Methylthiopropyl Varied substituents Antimicrobial (vs. B. anthracis)
3-Methoxy-N-(5-phenyl-...) () Phenyl 3-Methoxy Lower MW (397.49 vs. target)
Key Observations:

In contrast, the sulfonamide-linked benzylidene group in compound 9g introduces polarity, which may improve solubility but limit blood-brain barrier penetration .

Biological Activity Trends: Antimicrobial Activity: Thiadiazoles with methylthiopropyl substituents () show efficacy against Gram-positive bacteria, suggesting that the target’s tetramethylphenyl group might similarly enhance interactions with hydrophobic bacterial membranes . Antioxidant Potential: The 4-hydroxy-3-methoxy motif in 9g contributes to radical scavenging, whereas the target’s lack of a hydroxyl group may limit this activity .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and LogP :

    • The target’s molecular weight is inferred to exceed 450 g/mol (based on ’s phenyl analog at 397.49 g/mol), approaching the upper limit for drug-like molecules. Its calculated LogP (∼4.5–5.0) suggests high lipophilicity, which may necessitate formulation adjustments for bioavailability.
    • Comparatively, the 3-methoxy-N-(5-phenyl-...) analog () has a lower LogP (∼3.8), favoring better solubility .
  • Synthetic Accessibility :

    • Microwave-assisted synthesis () improves yields and reduces reaction times for thiadiazole derivatives, but the target’s tetramethylphenyl group may require specialized reagents or protection/deprotection steps .

Biological Activity

The compound 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole family, which has garnered significant interest due to its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article reviews the biological activity of this specific compound based on recent research findings.

Structure and Properties

The structure of 3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide features a thiadiazole ring linked to a methoxy-substituted benzamide. The presence of the thiadiazole moiety is crucial for its biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria.
  • Research Findings :
    • Studies have shown that thiadiazole derivatives can demonstrate significant antibacterial activity. For instance, compounds with similar structures have reported minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli .
    • A recent synthesis of thiadiazole-enaminones indicated that modifications at the C-4 position of the phenyl ring enhance antimicrobial activity .

Anticancer Activity

  • Efficacy : Compounds containing the 1,3,4-thiadiazole scaffold have been investigated for their anticancer properties. The mechanism often involves apoptosis induction in cancer cells or inhibition of tumor growth.
  • Case Studies :
    • A review highlighted various thiadiazole derivatives showing promising results in cancer cell lines with lower toxicity profiles compared to traditional chemotherapeutics .
    • Specific analogs demonstrated significant cytotoxic effects against several cancer types in vitro.

Anti-inflammatory and Analgesic Properties

  • Inflammation Modulation : Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Research Evidence : Some studies have shown that compounds with the thiadiazole core can reduce inflammation in animal models of arthritis and other inflammatory conditions .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 32.6 μg/mL against E. coli
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces pro-inflammatory cytokines ,

Q & A

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in amber vials at –20°C under argon. Avoid exposure to moisture (hygroscopic) or UV light (risk of photodegradation) .
  • Handling : Use gloveboxes for weighing; confirm stability via HPLC every 6 months .

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